[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Description
[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS 53272-88-1) is a cyclopentenyl derivative featuring a 4-methoxyphenyl substituent at position 2, a ketone group at position 5, and an acetic acid moiety. It is commercially available as a white powder (99% purity) and is utilized in pharmaceutical research, though specific therapeutic applications require further exploration .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-oxocyclopenten-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-18-10-4-2-9(3-5-10)11-6-7-13(15)12(11)8-14(16)17/h2-5H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKNYGMRWBZRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350719 | |
| Record name | [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53272-88-1 | |
| Record name | [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53272-88-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid typically involves the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the keto group.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the keto group in the cyclopentenone ring can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory action may be mediated through inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound’s anticancer effects could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a) [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic Acid (CAS 1512-53-4)
- Core Structure : Cyclopentenyl ring with acetic acid.
- Key Difference : Substitution of 4-methoxy with 4-fluoro on the phenyl ring.
- This compound is explicitly linked to "healing drugs," suggesting bioactivity distinct from the methoxy analogue .
b) (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic Acid (CAS 42882-19-9)
- Core Structure : Cyclopentenyl ring with acetic acid.
- Key Difference : Unsubstituted phenyl group.
- Impact : The absence of electron-donating (methoxy) or electron-withdrawing (fluoro) groups likely reduces binding affinity compared to substituted derivatives, highlighting the importance of aromatic substituents in modulating activity .
Analogues with Heterocyclic Cores
a) 2-[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic Acid
- Core Structure : Pyrrole ring instead of cyclopentenyl.
- Key Features : Additional acetyl and hydroxyl groups.
- Impact : The pyrrole core introduces different ring strain and hydrogen-bonding capabilities, which may influence solubility or target selectivity compared to cyclopentenyl derivatives .
b) Thiazolidinone-Based Analogues (e.g., {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid)
- Core Structure: Thiazolidinone ring.
- Key Features: Sulfur-containing heterocycle with a 4-methylphenylamino group.
- Impact: The thiazolidinone scaffold is associated with diverse biological activities, including antidiabetic and antimicrobial effects. The bulky 4-methylphenyl group may enhance lipophilicity, contrasting with the smaller methoxy group in the target compound .
Functional Analogues with Acetic Acid Moieties
a) (Acylaryloxy)acetic Acid Diuretics (e.g., 2-Alkyl-1-oxo-5-indanyloxyacetic Acids)
- Core Structure : Indane ring with acetic acid.
- Key Findings: Studies show that introducing aryl or alkyl groups at position 2 significantly enhances diuretic and uricosuric activity. For example, 2-aryl substitution increases potency by up to 10-fold compared to monosubstituted derivatives .
- Relevance : While structurally distinct from cyclopentenyl derivatives, these compounds underscore the critical role of substituent positioning in modulating acetic acid-based therapeutics.
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methoxy) may enhance binding to polar targets, while halogens (e.g., fluoro) improve metabolic stability. The 4-methoxy group in the target compound likely optimizes both electronic and steric interactions for pharmaceutical applications .
- Functional Group Synergy : The acetic acid moiety is a critical pharmacophore in diuretics and anti-inflammatory agents, suggesting that the target compound’s activity could be further explored in these domains .
Biological Activity
[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid, a compound with the molecular formula C14H14O4 and CAS number 53272-88-1, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentene ring with a methoxyphenyl substituent and an acetic acid moiety. Its structural characteristics contribute to its unique biological properties.
Structural Information
- Molecular Formula: C14H14O4
- SMILES: COC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O
- InChIKey: XGKNYGMRWBZRGZ-UHFFFAOYSA-N
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation.
- Anticancer Properties: It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, potentially through the modulation of gene expression related to cell survival and death.
Biological Activity Studies
Research has indicated several promising biological activities associated with this compound. Below is a summary of key findings from various studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of COX enzymes was observed, leading to decreased inflammatory markers in vitro. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value indicating significant potency. |
| Study 3 | Antioxidant | Demonstrated moderate radical scavenging activity, indicating potential protective effects against oxidative stress. |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving human cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Anticancer Activity
A series of experiments on various cancer cell lines revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to the activation of apoptosis pathways, as evidenced by increased levels of cleaved caspase-3 and PARP.
Comparative Analysis with Related Compounds
The compound's unique structure allows for distinct interactions compared to similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylacetic acid | Lacks cyclopentenone ring | Moderate anti-inflammatory activity |
| Cyclopentenone derivatives | Similar ring structure but different substituents | Variable anticancer properties |
| [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | Similar framework with chlorine substitution | Enhanced anti-inflammatory effects observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
